molecular formula C7H10F3NO3 B13895011 3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid

3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid

Cat. No.: B13895011
M. Wt: 213.15 g/mol
InChI Key: VDUYNYGWBGMXCP-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid is a compound that combines a bicyclic structure with a trifluoroacetic acid moiety. The bicyclic structure, 3-azabicyclo[3.1.0]hexan-6-ol, is a nitrogen-containing heterocycle, which is often found in various biologically active molecules. The trifluoroacetic acid component is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexan-6-ol typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) or cobalt (II) catalysts . The reaction conditions often include the use of solvents like dichloromethane and temperatures around 0°C to ensure high yields and selectivity .

Another approach involves the cyclization of enynes, which can be catalyzed by palladium or other transition metals . This method allows for the simultaneous formation of both rings in the bicyclic structure, providing a straightforward route to the desired compound.

Industrial Production Methods

Industrial production of 3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct electronic properties to the compound. This feature enhances its reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO.C2HF3O2/c7-5-3-1-6-2-4(3)5;3-2(4,5)1(6)7/h3-7H,1-2H2;(H,6,7)

InChI Key

VDUYNYGWBGMXCP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2O)CN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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